molecular formula C23H15ClF3N3OS B11044500 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B11044500
M. Wt: 473.9 g/mol
InChI Key: AHVXHUIHOLCTEQ-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a thiazole ring, a naphthyl group, and a trifluoromethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and naphthyl groups. The trifluoromethyl group is usually introduced in the final steps due to its reactivity. Common reagents used in these reactions include thioamides, halogenated aromatics, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and naphthyl group allow for binding to specific sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique electronic properties that can enhance its biological activity and stability. Additionally, the combination of the thiazole ring and naphthyl group allows for specific interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C23H15ClF3N3OS

Molecular Weight

473.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-naphthalen-2-yl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C23H15ClF3N3OS/c24-18-9-7-15(8-10-18)20-13-32-21(28-20)30-22(31,23(25,26)27)12-19(29-30)17-6-5-14-3-1-2-4-16(14)11-17/h1-11,13,31H,12H2

InChI Key

AHVXHUIHOLCTEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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